molecular formula C10H10BrN B1380708 4-Bromo-1,2-dimethyl-1H-indole CAS No. 1367936-66-0

4-Bromo-1,2-dimethyl-1H-indole

Cat. No. B1380708
M. Wt: 224.1 g/mol
InChI Key: CXIKJOWRXIKMJS-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-1H-indole is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . This compound is a potential inhibitor of GSK-3 and is also used as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,2-dimethyl-1H-indole consists of a bromine atom attached to the 4th position of the indole ring, with two methyl groups attached to the 1st and 2nd positions . The molecular weight of this compound is 224.1 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1,2-dimethyl-1H-indole are not detailed in the literature, indole derivatives are known to be involved in various chemical reactions. For instance, they can undergo electrophilic substitution readily due to excessive π-electrons delocalization .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives, including “4-Bromo-1,2-dimethyl-1H-indole”, are important building blocks for the synthesis of a wide range of active pharmaceutical ingredients .
    • They are used in medicinal chemistry as a useful starting material .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .
  • Biological Research

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • These activities have created interest among researchers to synthesize a variety of indole derivatives .
  • Chemical Research

    • Indole derivatives are used in the synthesis of selected alkaloids .
    • They play a main role in cell biology .
    • The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Inhibitor of GSK-3

    • 4-Bromoindole is a potential inhibitor of GSK-3 .
    • It is also used as pharmaceutical intermediates .
  • Synthesis of Selected Alkaloids

    • Indole derivatives are prevalent moieties present in selected alkaloids .
    • They play a main role in cell biology .
    • The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Medicinal Applications of Indole-Containing Metal Complexes

    • Indole is an important element of many natural and synthetic molecules with significant biological activity .
    • The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
    • This area covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .

Future Directions

Indole derivatives, including 4-Bromo-1,2-dimethyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis methods, chemical reactions, and biological activities of this compound.

properties

IUPAC Name

4-bromo-1,2-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIKJOWRXIKMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-dimethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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